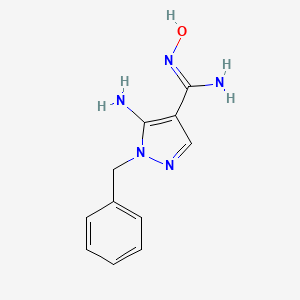

5-アミノ-1-ベンジル-N'-ヒドロキシピラゾール-4-カルボキシミドアミド

説明

5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is part of the 5-amino-pyrazoles class, which are potent reagents in organic and medicinal synthesis .

Synthesis Analysis

5-amino-pyrazoles, including 5-amino-1-benzyl-N’-hydroxypyrazole-4-carboximidamide, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .作用機序

The mechanism of action of 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide has been found to inhibit the activity of histone acetyltransferases, which are enzymes involved in the regulation of gene expression. 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation.

Biochemical and Physiological Effects:

5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide has been found to have several biochemical and physiological effects in vitro and in vivo. Studies have shown that 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacterial and fungal cells. Additionally, 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide has been shown to have a low toxicity profile, making it a potential candidate for drug development.

実験室実験の利点と制限

5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential therapeutic applications. However, 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide also has some limitations, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.

将来の方向性

There are several future directions for the research on 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide. One potential direction is the development of 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular mechanisms of 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide action, which could lead to the identification of new therapeutic targets. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide could provide valuable information for drug development. Finally, the synthesis of 5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide analogs with improved properties could lead to the discovery of new drug candidates.

科学的研究の応用

有機合成

5-アミノピラゾールは、対象となる化合物も含め、有機合成における強力な試薬です . これらは、特に多様なヘテロ環状骨格における、注目すべき有機分子の合成における汎用性の高い合成ビルディングブロックとして役立ちます . これらには、多置換ヘテロ環状化合物および縮合ヘテロ環状化合物が含まれます .

医薬品化学

5-アミノピラゾールは、生物活性化合物に似ており、製薬学および医薬品化学の分野で多様な用途があります . これらは、医薬品の設計とエンジニアリングに使用されており、ユニークな低分子医薬品の約60%に窒素ヘテロ環が含まれています .

ヘテロ環状骨格の構築

5-アミノピラゾールは、多様なヘテロ環状または縮合ヘテロ環状骨格を構築するために使用されます . これらには、二環式、三環式、四環式、およびスピロ縮合ピラゾール誘導体が含まれます .

抗がん剤の開発

アミノピラゾール系化合物は、特に抗がん剤の開発において、さまざまな治療領域における活性剤として研究されています . たとえば、(S)-5-アミノ-3-(4-((5-フルオロ-2-メトキシベンゾアミド)メチル)フェニル)-1-(1,1,1-トリフルオロプロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、B細胞駆動悪性腫瘍の主要な治療標的である非受容体型チロシンキナーゼであるブルトンキナーゼ(BTK)の可逆的阻害剤です .

抗炎症化合物

アミノピラゾール系化合物は、抗炎症化合物としての可能性についても研究されています . アミノピラゾール系化合物であるピルトブルチニブの最近の承認は、これらの化合物がこの分野における可能性を示しています .

細胞毒性活性

一部のアミノピラゾール系化合物は、特定のがん細胞株に対して優れた細胞毒性活性を示しています . たとえば、一部の化合物は、それぞれMCF-7およびHCT-116に対して、IC50範囲(45〜97 nM)および(6〜99 nM)の細胞毒性活性を示しています .

特性

IUPAC Name |

5-amino-1-benzyl-N'-hydroxypyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-10(15-17)9-6-14-16(11(9)13)7-8-4-2-1-3-5-8/h1-6,17H,7,13H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBCRZFQVROSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

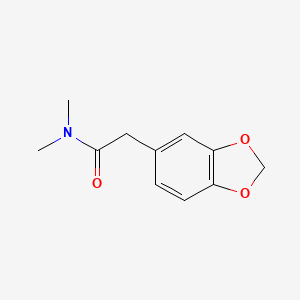

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B1660631.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B1660635.png)

![3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide](/img/structure/B1660638.png)